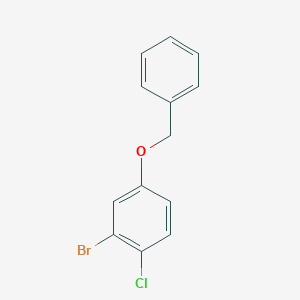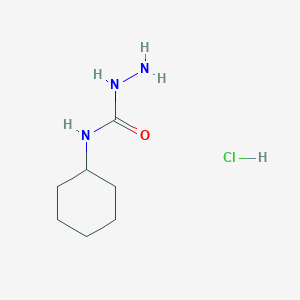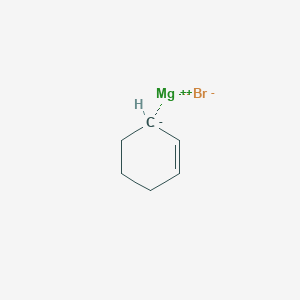
DNP-AU-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione, commonly known as DNP-AU-NHS, is a yellow solid with a molecular weight of 464.48 g/mol . It is a derivative of N-hydroxysuccinimide and is used in various chemical and biological applications due to its ability to form stable amide bonds with primary amines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the reaction of 2,4-dinitroaniline with 11-bromoundecanoic acid to form an intermediate, which is then reacted with N-hydroxysuccinimide to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and bases such as triethylamine.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: The major products are amide derivatives.
Reduction Reactions: The major products are amino derivatives.
Applications De Recherche Scientifique
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione involves the formation of stable amide bonds with primary amines. This reaction occurs through the activation of the carboxyl group by N-hydroxysuccinimide, which facilitates nucleophilic attack by the amine . The molecular targets include proteins and peptides with accessible primary amine groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxysuccinimide esters: These compounds share similar reactivity with primary amines.
2,4-dinitrophenyl derivatives: These compounds also contain nitro groups that can undergo reduction reactions.
Uniqueness
1-[(11-(2,4-dinitroanilino)undecanoyl)oxy]-2,5-pyrrolidinedione is unique due to its combination of a long aliphatic chain, a dinitroaniline moiety, and an N-hydroxysuccinimide ester, which provides it with distinct reactivity and applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJJPRUNHLLZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)





![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
